N-hydroxy-4-(1,3-oxazol-5-yl)benzene-1-carboximidamide
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Overview
Description
N-hydroxy-4-(1,3-oxazol-5-yl)benzene-1-carboximidamide is a chemical compound with the molecular formula C10H9N3O2 It is known for its unique structure, which includes an oxazole ring and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-4-(1,3-oxazol-5-yl)benzene-1-carboximidamide typically involves the reaction of 4-(1,3-oxazol-5-yl)benzenecarboximidamide with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: N-hydroxy-4-(1,3-oxazol-5-yl)benzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The oxazole ring and carboximidamide group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-hydroxy-4-(1,3-oxazol-5-yl)benzene-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-hydroxy-4-(1,3-oxazol-5-yl)benzene-1-carboximidamide involves its interaction with specific molecular targets. The oxazole ring and carboximidamide group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and modulation of cellular processes.
Comparison with Similar Compounds
- 4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
- N’-Hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide
Comparison: N-hydroxy-4-(1,3-oxazol-5-yl)benzene-1-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N'-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-10(13-14)8-3-1-7(2-4-8)9-5-12-6-15-9/h1-6,14H,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHITYCWDSCAQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CO2)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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